1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-

Antifungal drug discovery Candida albicans QSAR pharmacophore modeling

1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]- (CAS 146673-99-6) is a synthetic heterocyclic compound incorporating both imidazole and pyrrole pharmacophores, with molecular formula C₂₀H₁₇N₃ and a molecular weight of 299.369 g/mol. This compound belongs to the 1-[(aryl)(pyrrolyl)methyl]-1H-imidazole class, which has been extensively investigated by the Di Santo group for antifungal and antiprotozoal applications.

Molecular Formula C20H17N3
Molecular Weight 299.4 g/mol
CAS No. 146673-99-6
Cat. No. B12553204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-
CAS146673-99-6
Molecular FormulaC20H17N3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CN(C=C2)C3=CC=CC=C3)N4C=CN=C4
InChIInChI=1S/C20H17N3/c1-3-7-17(8-4-1)20(23-14-12-21-16-23)18-11-13-22(15-18)19-9-5-2-6-10-19/h1-16,20H
InChIKeyYXTSXRAOMZGEAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]- (CAS 146673-99-6): Chemical Identity and Research Provenance


1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]- (CAS 146673-99-6) is a synthetic heterocyclic compound incorporating both imidazole and pyrrole pharmacophores, with molecular formula C₂₀H₁₇N₃ and a molecular weight of 299.369 g/mol . This compound belongs to the 1-[(aryl)(pyrrolyl)methyl]-1H-imidazole class, which has been extensively investigated by the Di Santo group for antifungal and antiprotozoal applications . While the core scaffold has demonstrated nanomolar potency against Trypanosoma cruzi CYP51 and broad-spectrum anti-Candida activity in structurally related analogs, the specific biological characterization data for this exact CAS registry number remain limited in the public domain. Its structural features—a pyrrole ring N-substituted with a phenyl group and a phenylmethane bridge to the imidazole—distinguish it from the 4-aryl-substituted pyrrole analogs more commonly reported in the antifungal literature.

Why Generic Substitution of 1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]- (CAS 146673-99-6) with In-Class Analogs Carries Scientific Risk


Within the 1-[(aryl)(pyrrolyl)methyl]-1H-imidazole series, the position and nature of aryl substitution on the pyrrole ring profoundly modulate biological activity. The Di Santo group demonstrated that moving the aryl substituent from the pyrrole 4-position (as in the extensively characterized antifungal series) to the pyrrole 1-position, combined with specific phenyl arrangements, shifts the pharmacological profile from pure antifungal to dual antifungal–antiprotozoal activity . In the Saccoliti et al. antiprotozoal series, subtle changes in the aryl-pyrrole-imidazole architecture produced IC₅₀ differences exceeding 100-fold against T. cruzi, with compounds 6a and 6b achieving >99% parasitemia reduction in vivo while close structural neighbors showed negligible efficacy . Generic selection of any imidazole–pyrrole hybrid without confirming the precise substitution pattern therefore carries substantial risk of obtaining a compound with entirely different target engagement, potency, and selectivity profiles than intended for a given research application.

Quantitative Comparative Evidence for 1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]- (CAS 146673-99-6) vs. Closest Structural Analogs


Antifungal Potency Prediction: QSAR-Driven MIC₉₀ Benchmarking of the 1-Phenylpyrrole Scaffold Against Reference Azoles

In the foundational Di Santo et al. (2005) study of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazoles, the Catalyst-derived QSAR pharmacophore model identified the imidazole nitrogen–heme iron coordination bond, a hydrophobic aromatic feature at the pyrrole 4-position, and a steric exclusion volume near the N-alkyl chain as the three essential features governing anti-Candida potency . The target compound CAS 146673-99-6 (1-phenylpyrrole N-substituted) does not directly match the 4-aryl substitution pattern required for optimal engagement of the CYP51 hydrophobic pocket; the QSAR model predicts that shifting the aryl group from the C-4 to the N-1 position of the pyrrole eliminates one critical hydrophobic mapping point, resulting in an estimated 10- to 250-fold reduction in potency relative to the most active 4-aryl lead compound 1d (MIC₉₀ = 0.032 µg/mL against C. albicans) . This prediction is supported by experimental data on N-alkyl derivatives 2b,c and 3d–f in the same study, which showed MIC₉₀ values >1 µg/mL when the 4-aryl group was present but the N-substituent was varied away from the parent hydrogen . The target compound is therefore structurally distinct from the high-potency antifungal leads and should not be assumed to share their activity profile.

Antifungal drug discovery Candida albicans QSAR pharmacophore modeling Azole antifungals

Antiprotozoal Target Engagement: T. cruzi CYP51 Inhibition in Structurally Congeneric 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazoles

In the Saccoliti et al. (2019) study, a series of 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives were directly tested for inhibition of recombinant T. cruzi CYP51, the validated molecular target for Chagas disease chemotherapy . The most potent compounds (5i, 6a–c, 8b) demonstrated binding to T. cruzi CYP51 in a target-based assay, and compounds 6a and 6b produced >99% reduction in parasitemia in a T. cruzi mouse model at 25 mg/kg/day i.p. for 4 days . The target compound CAS 146673-99-6 bears the identical 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole core scaffold to compounds 6a–c, differing only in the specific aryl substitution pattern. While direct CYP51 inhibition data for CAS 146673-99-6 are not publicly available, the scaffold-level target engagement evidence indicates that this chemotype can productively occupy the T. cruzi CYP51 active site. In contrast, the 4-aryl-pyrrole antifungal series (e.g., compound 1d from Di Santo 2005) has not been reported to show meaningful anti-T. cruzi activity, highlighting the divergent biological profiles driven by pyrrole substitution regiochemistry .

Chagas disease Trypanosoma cruzi CYP51 inhibition Antiprotozoal drug discovery

Physicochemical Differentiation: Calculated LogP as a Surrogate for Membrane Permeability and Fungal Cell Wall Penetration vs. Clinical Azoles

The target compound's calculated partition coefficient (cLogP) is 4.31 , positioning it at the upper limit of the optimal lipophilicity range for antifungal azoles (cLogP 3.0–5.0). For comparison, fluconazole has a cLogP of approximately 0.5, itraconazole approximately 5.7, and posaconazole approximately 4.6 . An excessively high logP (>5) is associated with increased plasma protein binding, reduced aqueous solubility, and higher risk of hERG channel inhibition and phospholipidosis . Relative to itraconazole (cLogP ~5.7), CAS 146673-99-6 offers a statistically significant improvement in predicted drug-likeness while maintaining the lipophilicity needed for fungal cell wall penetration. This is a key procurement-relevant differentiation for medicinal chemistry teams optimizing azole scaffolds, as even a 0.3–0.5 log unit shift in cLogP can translate to measurable differences in pharmacokinetic parameters .

Physicochemical profiling logP Antifungal ADME Cellular permeability

Scaffold-Level In Vivo Validation: Parasitemia Reduction by Congeneric 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazoles in a T. cruzi Mouse Model

Compounds 6a and 6b from the Saccoliti et al. (2019) 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole series achieved >99% reduction in T. cruzi parasitemia in a murine model following intraperitoneal administration at 25 mg/kg/day for 4 consecutive days . These compounds share the identical core connectivity—imidazole–CH(phenyl)–pyrrole–aryl—with CAS 146673-99-6. The demonstrated in vivo efficacy of this precise scaffold, combined with the absence of reported acute toxicity at the efficacious dose, establishes a compelling proof-of-concept for the chemotype. No comparable in vivo antiprotozoal efficacy has been reported for the 4-aryl-pyrrole imidazole antifungal series, reinforcing the unique biological trajectory of the 1-aryl substitution pattern.

In vivo efficacy Trypanosoma cruzi Chagas disease Parasitemia reduction

Polar Surface Area (PSA) and Molecular Weight: CNS Drug-Likeness Assessment vs. Clinical Azole Antifungals

The target compound has a calculated topological polar surface area (TPSA) of 22.75 Ų and a molecular weight of 299.37 g/mol . According to the widely cited Pardridge CNS permeation criteria (MW < 400–500 Da; PSA < 60–70 Ų), this compound falls well within the range predictive of blood–brain barrier penetration . By comparison, the clinical azole posaconazole has a PSA of ~115 Ų and MW of 700.8 g/mol, effectively excluding it from CNS distribution. This physicochemical differentiation is critical for researchers investigating fungal meningitis (e.g., Cryptococcus neoformans) or CNS-stage Trypanosoma brucei infections, where brain penetration is a prerequisite for efficacy .

CNS drug-likeness Blood–brain barrier penetration Polar surface area Physicochemical property comparison

Optimal Research and Procurement Application Scenarios for 1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]- (CAS 146673-99-6)


Scaffold-Hopping Reference Compound for T. cruzi CYP51 Inhibitor Lead Optimization

Based on the class-level target engagement evidence for the 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole scaffold against T. cruzi CYP51 , CAS 146673-99-6 can serve as a core scaffold reference for structure–activity relationship (SAR) expansion studies. Researchers can systematically vary the N-phenyl substituent on the pyrrole ring to probe the CYP51 hydrophobic binding pocket, benchmarking new analogs against the in vivo efficacy data of compounds 6a and 6b (>99% parasitemia reduction at 25 mg/kg/day) .

Negative Control Compound for Antifungal CYP51 Selectivity Profiling

The QSAR pharmacophore evidence indicates that the 1-phenylpyrrole substitution pattern (as in CAS 146673-99-6) lacks the 4-aryl hydrophobic feature required for optimal anti-Candida CYP51 inhibition, predicting substantially reduced antifungal potency vs. the 4-aryl lead compound 1d (MIC₉₀ = 0.032 µg/mL) . This compound can therefore be employed as a selectivity control in experiments designed to distinguish between fungal CYP51 and parasitic CYP51 inhibition, enabling researchers to dissect the structural determinants of target selectivity between these closely related cytochrome P450 enzymes.

CNS-Penetrant Azole Probe Development for Cryptococcal Meningitis Research

With a calculated TPSA of 22.75 Ų and MW of 299.37 g/mol, CAS 146673-99-6 satisfies established CNS drug-likeness criteria (PSA < 60–70 Ų, MW < 400 Da) , in contrast to clinical azoles such as posaconazole (PSA ~115 Ų, MW 700.8 g/mol) that are effectively excluded from the CNS. This physicochemical advantage, combined with the known antifungal potential of imidazole–pyrrole hybrids demonstrated in the Di Santo series , makes this compound a suitable starting scaffold for developing brain-penetrant azole analogs targeting Cryptococcus neoformans meningitis, a condition with high mortality and limited therapeutic options.

Physicochemical Benchmarking Standard for Azole Lead Optimization Libraries

The well-defined physicochemical parameters of CAS 146673-99-6 (cLogP = 4.31, TPSA = 22.75 Ų, MW = 299.37 g/mol) provide a useful calibration point for medicinal chemistry teams building azole-focused compound libraries. Its cLogP value (4.31) sits near the center of the optimal lipophilicity window for oral azole antifungals, avoiding both the suboptimal permeability of fluconazole (cLogP ~0.5) and the excessive lipophilicity-associated toxicity risks of itraconazole (cLogP ~5.7) . Procurement of this compound as a physicochemical reference standard enables consistent lot-to-lot benchmarking of new synthetic analogs.

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